1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential FGFR inhibitor for cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide involves its interaction with the fibroblast growth factor receptor (FGFR). The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity. This inhibition prevents the downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival. As a result, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A related compound with similar structural features but lacking the sulfonamide group.
1H-pyrrolo[3,2-b]pyridine: Another isomeric form with different positioning of the nitrogen atoms in the ring structure.
Uniqueness: 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is unique due to its sulfonamide group, which enhances its binding affinity to FGFR and its potential as a therapeutic agent. The presence of the sulfonamide group also allows for additional chemical modifications, making it a versatile compound for drug development .
Properties
IUPAC Name |
2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDNPBRMBBSFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.